molecular formula C20H16BrN5O4 B3020813 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 863502-08-3

2-(3-bromo-4-hydroxy-5-methoxyphenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B3020813
M. Wt: 470.283
InChI Key: OWOPLXPJKBJNPR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that appears to be related to pharmacologically active compounds, given its structural features which are reminiscent of known receptor antagonists. Although the specific compound is not directly described in the provided papers, its structure suggests potential biological activity, possibly interacting with dopamine and serotonin receptors, as inferred from the synthesis of related compounds .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting with a pyridine derivative. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a component of a dopamine and serotonin receptor antagonist, involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine, followed by regioselective methoxylation, oxidation, and bromination steps to yield the final product . This suggests that the synthesis of the compound would also require careful consideration of regioselectivity and protection of functional groups during the reaction sequence.

Molecular Structure Analysis

The molecular structure of related compounds can be determined using X-ray crystallography, as demonstrated by the analysis of a novel benzamide derivative . The compound crystallizes in a triclinic system, and its geometrical parameters can be compared with theoretical values obtained from density functional theory (DFT) calculations. For the compound , similar analytical techniques could be employed to elucidate its molecular structure, which is crucial for understanding its potential interactions with biological targets.

Chemical Reactions Analysis

The reactivity of related compounds can be assessed using theoretical calculations, such as the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans . These methods provide insights into the chemical reactivity and sites of potential interactions with other molecules. For the compound , such analyses would be valuable in predicting its behavior in chemical reactions and its binding affinity to biological receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, including their antioxidant activity, can be evaluated using experimental techniques like DPPH free radical scavenging tests, as well as theoretical calculations of electronic properties like HOMO and LUMO energies . These properties are indicative of the compound's stability and reactivity, which are important factors in its potential application as a pharmacological agent. Similar analyses would be necessary to fully characterize the physical and chemical properties of 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide.

Scientific Research Applications

Bromophenols and Purine Nucleosides Derivatives

Bromophenols coupled with nucleoside base derivatives, including compounds with bromo, hydroxy, and methoxy substituents on the phenyl ring, have been identified in marine algae, suggesting their significance in natural product chemistry and potential biomedical applications. These compounds, such as bromophenol derivatives isolated from the red alga Rhodomela confervoides, indicate a rich source of structurally diverse molecules with possible antiproliferative and antimicrobial activities (Ma et al., 2007).

Polymorphic Modifications and Material Science

Research on polymorphic modifications of compounds with a similar core structure reveals their application in material science, particularly in designing materials with specific crystalline properties. These studies help understand how different crystalline forms can influence the material's physical properties and stability, which is crucial for drug formulation and development (Shishkina et al., 2018).

Synthesis Methods and Organic Chemistry

Advancements in synthesis methods for related compounds, such as practical synthesis techniques for CCR5 antagonists, demonstrate the compound's significance in organic chemistry. These methods provide efficient routes to synthesize complex molecules, which are crucial for drug discovery and development processes (Ikemoto et al., 2005).

Antiproliferative Activities and Cancer Research

The investigation into compounds containing a carboxamide moiety, especially those with bromo and chloro substituents on the purine core, showcases their potential as selective anti-cancer agents. These compounds have been evaluated for their antiproliferative activities across different cancer cell lines, indicating their role in medicinal chemistry for developing new therapeutic agents (Zhao et al., 2018).

Safety And Hazards

Without specific information, it’s hard to provide details on the safety and hazards associated with this compound. However, as with any chemical compound, appropriate safety precautions should be taken when handling it.


Future Directions

The future directions for research on this compound would likely depend on its intended use. If it shows promise in preliminary studies, further research could be conducted to optimize its synthesis, understand its mechanism of action, and assess its safety and efficacy.


properties

IUPAC Name

2-(3-bromo-4-hydroxy-5-methoxyphenyl)-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN5O4/c1-9-3-5-11(6-4-9)26-19-15(24-20(26)29)14(17(22)28)23-18(25-19)10-7-12(21)16(27)13(8-10)30-2/h3-8,27H,1-2H3,(H2,22,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOPLXPJKBJNPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=C(C(=C4)Br)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-bromo-4-hydroxy-5-methoxyphenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide

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